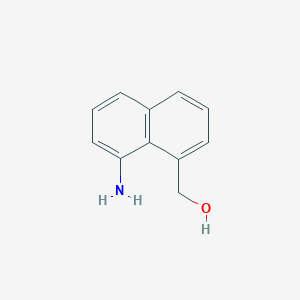
1-Aminonaphthalene-8-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminonaphthalene-8-methanol is an organic compound derived from naphthalene, characterized by the presence of an amino group at the first position and a methanol group at the eighth position of the naphthalene ring
Preparation Methods
The synthesis of 1-Aminonaphthalene-8-methanol typically involves the reduction of 1-nitronaphthalene followed by specific functional group modifications. One common method is the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine . The subsequent introduction of a methanol group at the eighth position can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions.
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
1-Aminonaphthalene-8-methanol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form tetrahydro derivatives using sodium in boiling amyl alcohol.
Major products formed from these reactions include 1-naphthoquinone, tetrahydro-1-naphthylamine, and various azo dyes.
Scientific Research Applications
1-Aminonaphthalene-8-methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Aminonaphthalene-8-methanol and its derivatives involves binding to specific molecular targets. For instance, 8-anilinonaphthalene-1-sulfonic acid binds to hydrophobic pockets of proteins, which can be used to study protein folding and interactions . The compound’s ability to interact with various functional groups and participate in hydrogen bonding makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
1-Aminonaphthalene-8-methanol can be compared with other similar compounds, such as:
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the production of dyes and as a precursor for various chemical reactions.
2-Naphthylamine: Another naphthalene derivative with similar applications but different positional isomerism, affecting its chemical properties and reactivity.
1-Naphthol: A hydroxyl derivative of naphthalene, used in the synthesis of dyes and as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific functional groups and their positions on the naphthalene ring, which confer distinct chemical properties and reactivity compared to its analogs.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications in scientific research and industry
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(8-aminonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7,12H2 |
InChI Key |
KRSIKTZBNDFBDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




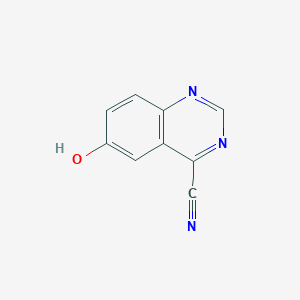
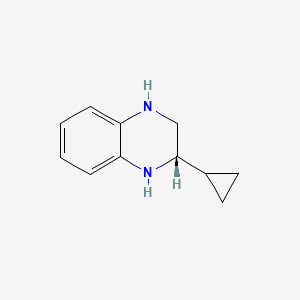

![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)

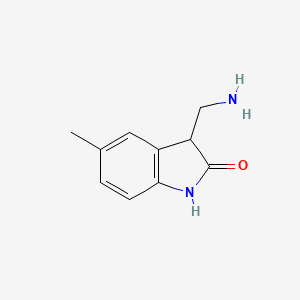


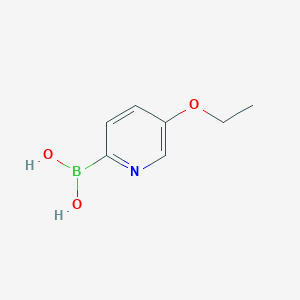
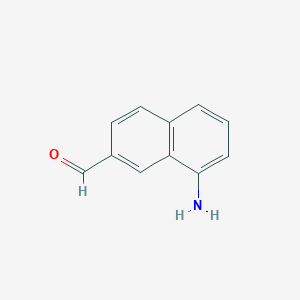
![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
